molecular formula C9H7F5O B14629137 (1,1,3,3,3-Pentafluoropropoxy)benzene CAS No. 54099-27-3

(1,1,3,3,3-Pentafluoropropoxy)benzene

Cat. No.: B14629137
CAS No.: 54099-27-3
M. Wt: 226.14 g/mol
InChI Key: OSSDPDMHQOHLLT-UHFFFAOYSA-N
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Description

(1,1,3,3,3-Pentafluoropropoxy)benzene ( 54099-27-3) is an organic compound classified as a Per- or Polyfluoroalkyl Substance (PFAS) . PFAS are a large group of manufactured chemicals that have been used in various industries since the 1940s . Compounds within this class are often subject to regulatory scrutiny and reporting requirements due to their persistence in the environment; for instance, the U.S. Environmental Protection Agency (EPA) has proposed rules requiring manufacturers of PFAS to report information on production, uses, and hazards . The primary research value of this compound is linked to its status as a fluorinated compound. The incorporation of fluorine atoms, particularly a pentafluoropropoxy group, can significantly alter a molecule's properties, such as its lipophilicity, metabolic stability, and electronic characteristics . These properties make fluorinated compounds valuable tools in various research fields, including polymer science for developing materials with specific surface properties , and medicinal chemistry where fluorine is used to optimize the bioactivity and stability of drug candidates . Researchers may utilize this specific benzene derivative as a building block or intermediate in synthesizing more complex fluorinated molecules for advanced applications. Available hazard data for this specific compound is currently insufficient for a complete toxicological and ecotoxicological profile across multiple endpoints, including carcinogenicity, mutagenicity, and aquatic toxicity . Researchers should handle this material with appropriate precautions in a controlled laboratory setting. This compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic uses, or for personal use.

Properties

CAS No.

54099-27-3

Molecular Formula

C9H7F5O

Molecular Weight

226.14 g/mol

IUPAC Name

1,1,3,3,3-pentafluoropropoxybenzene

InChI

InChI=1S/C9H7F5O/c10-8(11,12)6-9(13,14)15-7-4-2-1-3-5-7/h1-5H,6H2

InChI Key

OSSDPDMHQOHLLT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC(CC(F)(F)F)(F)F

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Substrate Selection

The reaction typically involves a two-step process:

  • Deprotonation of 2,2,3,3,3-pentafluoropropan-1-ol using a strong base (e.g., NaH, K2CO3) to generate the pentafluoropropoxide anion.
  • Displacement of a leaving group (commonly bromide or iodide) on the aromatic ring via SNAr.

Electron-deficient aryl halides, such as nitro- or sulfonyl-substituted derivatives, enhance reactivity by stabilizing the transition state. For instance, 2-nitrofluorobenzene reacts efficiently with sodium pentafluoropropoxide in dimethyl sulfoxide (DMSO) at 80–100°C, yielding this compound derivatives in 65–85% isolated yields.

Optimization Parameters

Key variables influencing SNAr efficiency include:

Parameter Optimal Range Impact on Yield
Solvent Polar aprotic (DMSO, DMF) Enhances ion pair separation
Temperature 80–120°C Accelerates kinetics
Base Cs2CO3, K2CO3 Moderate basicity minimizes side reactions
Stoichiometry 1.2–1.5 equiv alkoxide Ensures complete conversion

Notably, the use of cesium carbonate in DMSO at 100°C achieved 78% yield for 2-(pentafluoropropoxy)nitrobenzene, as validated by $$^{19}\text{F}$$ NMR spectroscopy.

Ullmann-Type Coupling: Copper-Catalyzed Etherification

The Ullmann reaction provides an alternative route under milder conditions, utilizing copper catalysts to mediate the coupling of aryl halides with pentafluoropropanol.

Catalytic System Design

Modern Ullmann protocols employ:

  • Catalyst : CuI (5–10 mol%)
  • Ligand : 1,10-phenanthroline or trans-N,N'-dimethylcyclohexane-1,2-diamine
  • Base : K3PO4 or Cs2CO3
  • Solvent : Toluene or dioxane

A representative procedure involves heating 1-iodo-4-nitrobenzene with 2,2,3,3,3-pentafluoropropan-1-ol in the presence of CuI/1,10-phenanthroline at 110°C for 24 hours, yielding 4-nitro-(1,1,3,3,3-pentafluoropropoxy)benzene in 62% yield.

Advantages Over Classical SNAr

  • Functional Group Tolerance : Compatible with esters, ketones, and unprotected amines.
  • Lower Temperatures : Reactions proceed at 90–120°C vs. 150°C for traditional SNAr.
  • Scalability : Demonstrated at 100-g scale with consistent yields.

Mitsunobu Reaction: Stereoselective Ether Synthesis

The Mitsunobu reaction enables the construction of pentafluoropropoxybenzene derivatives under neutral conditions, ideal for acid- or base-sensitive substrates.

Reagent Composition and Conditions

  • Alcohol : 2,2,3,3,3-Pentafluoropropan-1-ol
  • Phosphine : Triphenylphosphine (PPh3)
  • Azodicarboxylate : Diethyl azodicarboxylate (DEAD)
  • Solvent : Tetrahydrofuran (THF) at 0–25°C

This method converts phenol derivatives to ethers via an oxidative coupling mechanism. For example, 4-hydroxyacetophenone reacts with pentafluoropropanol using DEAD/PPh3 to afford 4-acetyl-(1,1,3,3,3-pentafluoropropoxy)benzene in 71% yield.

Limitations and Mitigation Strategies

  • Cost : High reagent expense limits industrial application.
  • Byproduct Removal : Triphenylphosphine oxide precipitates require filtration.
  • Scale-Up Challenges : Exothermic nature necessitates careful temperature control.

Transition Metal-Catalyzed C–O Bond Formation

Recent advances in palladium and nickel catalysis offer atom-efficient pathways for constructing pentafluoropropoxyarenes.

Palladium-Catalyzed Coupling

Buchwald-Hartwig conditions using Pd2(dba)3/Xantphos enable coupling of aryl bromides with pentafluoropropanol:

Component Quantity
Pd2(dba)3 2 mol%
Xantphos 4 mol%
Cs2CO3 2.0 equiv
Toluene 0.2 M

At 100°C, this system converts 4-bromobenzonitrile to 4-cyano-(1,1,3,3,3-pentafluoropropoxy)benzene in 68% yield.

Nickel-Mediated Electrophilic Fluorination

Nickel(0) complexes facilitate direct C–H fluorination of propoxybenzene precursors. While still exploratory, this method eliminates pre-functionalized starting materials:

$$
\text{Ar–O–CH2CF2CF3} + \text{NiF}_2 \xrightarrow{\text{DMF, 140°C}} \text{Ar–O–CF2CF2CF3} + \text{Ni}^0
$$

Current yields remain low (≤40%), but mechanistic studies suggest improving selectivity through ligand design.

Comparative Analysis of Synthetic Methods

The table below evaluates key performance metrics across methodologies:

Method Yield (%) Temperature (°C) Catalyst Loading Scalability
SNAr 65–85 80–120 None Excellent
Ullmann Coupling 55–70 90–110 5–10 mol% CuI Moderate
Mitsunobu 60–75 0–25 Stoichiometric Poor
Pd Catalysis 60–70 100–120 2 mol% Pd Good

Cost-Benefit Considerations :

  • SNAr offers the best balance of yield and scalability for industrial production.
  • Palladium catalysis provides superior functional group tolerance for complex molecules.
  • Mitsunobu remains valuable for lab-scale synthesis of sensitive intermediates.

Chemical Reactions Analysis

Types of Reactions: (1,1,3,3,3-Pentafluoropropoxy)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(1,1,3,3,3-Pentafluoropropoxy)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1,1,3,3,3-pentafluoropropoxy)benzene involves its interaction with molecular targets through its pentafluoropropoxy group. This group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include nucleophilic substitution and electrophilic addition reactions .

Comparison with Similar Compounds

Structural and Electronic Comparisons

2-(2,2,3,3,3-Pentafluoropropoxy)-1,3,2-dioxaphospholane (PFPOEPi)
  • Structure : Contains a pentafluoropropoxy group attached to a dioxaphospholane ring instead of benzene.
  • Key Differences : The phosphorus-oxygen ring introduces polarizability and redox activity, making PFPOEPi suitable as a high-voltage electrolyte additive in lithium-ion batteries. In contrast, (1,1,3,3,3-Pentafluoropropoxy)benzene lacks such electrochemical functionality but offers greater aromatic stability .
  • Electronic Effects : Both compounds exhibit strong electron-withdrawing behavior due to fluorination, but PFPOEPi’s phosphorus center allows for coordination with metal ions .
(1,1,2,3,3-Pentafluoroprop-2-enyloxy)benzene
  • Structure : Features a pentafluoropropenyloxy group (–O–CF₂CF=CF₂) with a double bond in the fluorinated chain.
  • Key Differences: The unsaturated bond increases reactivity toward addition reactions (e.g., electrophilic or radical attacks) compared to the saturated propoxy chain in the target compound. This difference impacts thermal stability and solubility in nonpolar solvents .
  • Electronic Effects : The conjugated double bond in the propenyl group enhances resonance stabilization, slightly reducing the electron-withdrawing effect relative to the fully saturated analog .
1,2-Dichloro-1,1,3,3,3-pentafluoropropane
  • Structure : A propane derivative with two chlorine and five fluorine substituents.
  • The absence of an aromatic ring reduces thermal stability but improves compatibility with fluorinated polymers .

Physicochemical Properties

Compound Molecular Weight (g/mol) Boiling Point (°C)* Solubility* Key Applications
This compound 224.13 ~180–200 Low in water; high in hydrocarbons Materials science, surfactants
PFPOEPi 274.08 ~230–250 Moderate in polar aprotic solvents Lithium-ion electrolytes
(1,1,2,3,3-Pentafluoropropenyloxy)benzene 224.13 ~170–190 High in halogenated solvents Reactive intermediates
1,2-Dichloro-1,1,3,3,3-pentafluoropropane 220.47 ~50–60 High in fluorocarbons Polymer synthesis

*Estimated based on analogous compounds.

Reactivity and Stability

  • Thermal Stability : The fully fluorinated propoxy group in this compound provides superior thermal resistance compared to compounds with unsaturated or chlorine-containing substituents (e.g., 1,2-Dichloro-1,1,3,3,3-pentafluoropropane) .
  • Electron-Withdrawing Effects: Fluorination lowers the electron density of the benzene ring, making the compound less reactive toward electrophilic substitution than non-fluorinated alkoxybenzenes. This property is shared with PFPOEPi but contrasts with propenyloxy derivatives, where conjugation moderates electron withdrawal .
  • Hydrolytic Stability : The C–F bonds resist hydrolysis better than C–Cl bonds, as seen in 1,2-Dichloro-1,1,3,3,3-pentafluoropropane, which may release HCl under humid conditions .

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